molecular formula C21H18N4O2 B2903718 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide CAS No. 955597-69-0

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide

Cat. No.: B2903718
CAS No.: 955597-69-0
M. Wt: 358.401
InChI Key: LODXXPGIBMMPTB-UHFFFAOYSA-N
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Description

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating significant activity against FGFR1, FGFR2, FGFR3, and FGFR4. Its primary research value lies in the precise chemical probe of FGFR-driven signaling pathways, which are critically implicated in cellular proliferation, survival, migration, and angiogenesis. This compound was specifically designed and characterized to exhibit superior selectivity for FGFRs over other closely related kinases, such as VEGFR2, making it an essential tool for dissecting the specific contributions of FGFR signaling in complex biological contexts without the confounding effects of parallel pathway inhibition. The main research applications for this inhibitor include the investigation of oncogenic mechanisms in FGFR-addicted cancer models, the study of tumor angiogenesis, and the exploration of resistance mechanisms to targeted therapies. It enables researchers to pharmacologically validate FGFR as a therapeutic target in preclinical studies and to explore combination treatment strategies. By effectively blocking the FGFR signaling axis, this compound facilitates a deeper understanding of downstream effectors and pathway crosstalk, providing critical insights for the development of novel anticancer agents. Its use is strictly confined to basic research applications in vitro and in vivo.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-27-21-11-10-19-23-18(14-25(19)24-21)16-8-5-9-17(13-16)22-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODXXPGIBMMPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The imidazo[1,2-b]pyridazine scaffold is shared among several pharmacologically active compounds. Key analogs include:

YPC-21440
  • Structure : (Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
  • Key Differences : Replaces phenylacetamide with a thiazolidinedione group, introducing a conjugated double bond and a piperazine substituent.
  • Activity : Acts as a Pan-Pim kinase inhibitor with improved solubility due to the thiazolidinedione moiety .
Compound 13a
  • Structure : N-(3-fluorophenyl)-2-(3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl)acetamide.
  • Key Differences : Features an ether linkage (imidazo[1,2-b]pyridazin-6-yloxy) instead of direct attachment, with a fluorophenyl group.
  • Activity : Demonstrates RET kinase inhibition (IC₅₀ = 52 nM), attributed to the electron-withdrawing fluorine atom enhancing target binding .
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
  • Structure : Contains a sulfonamide group instead of phenylacetamide.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight LogP* Solubility (µM) Key Substituents Biological Target
Target Compound ~407.4 (calc.) 3.2 <10 (predicted) 6-methoxy, phenylacetamide Kinase (hypothesized)
YPC-21440 492.5 2.8 45 Thiazolidinedione, piperazine Pan-Pim Kinase
Compound 13a 359.3 3.5 12 Fluorophenyl, ether linkage RET Kinase
Compound 448.4 4.1 <5 Trifluoromethyl, sulfonamide Undisclosed

*LogP values estimated using fragment-based methods.

Kinase Inhibition Profiles

  • YPC-21440 : Inhibits Pim-1/2/3 kinases (IC₅₀ = 8–15 nM), critical in cancer cell survival .
  • Compound 13a : RET kinase inhibition correlates with anti-proliferative effects in thyroid cancer models .
  • Hypothesis for Target Compound : The phenylacetamide group may mimic ATP-binding motifs in kinases, similar to ponatinib’s acetamide interactions .

Toxicity and Selectivity

  • YPC-21440: Low cytotoxicity (CC₅₀ > 10 µM in normal cells) due to selective kinase binding .
  • Compound 13a : Moderate selectivity over VEGFR2 (10-fold), reducing off-target effects .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for cyclization .
  • Catalyst Use : Pd-based catalysts improve cross-coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Confirms methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and amide NH (δ ~10 ppm) .
  • HRMS : Validates molecular weight (C₂₂H₂₀N₄O₃, MW 388.427) .
  • HPLC : Assesses purity (>95%) using C18 columns (MeCN/H₂O gradient) .
  • FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies improve kinase inhibition efficacy?

Answer:
SAR Design :

Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to ATP pockets .

Side-Chain Variations : Replace phenylacetamide with heteroaromatic rings (e.g., pyridine) to modulate solubility .

Methoxy Positioning : Compare 6-methoxy vs. 7-methoxy analogs to assess steric effects .

Q. Evaluation Methods :

  • Kinase Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values .
  • Molecular Dynamics : Simulate ligand-protein interactions (e.g., with RET kinase) to prioritize analogs .

Advanced: How can crystallographic data discrepancies be resolved using SHELX programs?

Answer:
Common Issues :

  • Twinned Data : Use SHELXD for dual-space recycling to phase ambiguous reflections .
  • Disordered Moieties : Apply PART and SIMU restraints in SHELXL to refine overlapping atoms .
  • High R-Factors : Optimize hydrogen atom placement with HFIX and ISOR commands .

Q. Validation :

  • Rigid-Body Refinement : For low-resolution data (<2.0 Å), use SHELXE with density modification .
  • PLATON Checks : Verify symmetry and detect twinning post-refinement .

Basic: What in vitro assays are recommended for preliminary antimicrobial screening?

Answer:

  • Bacterial Strains : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 2 µg/mL indicates potency) .
  • Fungal Pathogens : Use broth microdilution (CLSI M38-A2) for Candida albicans .
  • Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .

Advanced: How can computational modeling integrate with experimental data to elucidate anticancer mechanisms?

Answer:
Integrated Workflow :

Docking Studies : Use AutoDock Vina to predict binding to mTOR or PI3Kα (PDB: 4JSV) .

MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .

Experimental Validation :

  • SPR : Measure binding kinetics (ka/kd) for top candidates .
  • Western Blotting : Quantify downstream protein phosphorylation (e.g., AKT, S6K) .

Q. Data Correlation :

  • Compare computed binding energies (ΔG) with IC₅₀ values to refine QSAR models .

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